
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a complex organic compound featuring a diazepine ring substituted with a nitrothiophene and a trifluoromethyl group
Preparation Methods
The synthesis of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrothiophene derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the diazepine ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. .
Scientific Research Applications
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability. The diazepine ring structure allows for specific binding interactions with target proteins and enzymes .
Comparison with Similar Compounds
Similar compounds include other diazepine derivatives with different substituents. For example:
5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound has a similar nitrothiophene group but a different ring structure.
5-(5-nitrothiophen-2-yl)-1H-benzimidazole: This compound features a benzimidazole ring instead of a diazepine ring. The uniqueness of 5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
240122-26-3 |
|---|---|
Molecular Formula |
C10H8F3N3O2S |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
5-(5-nitrothiophen-2-yl)-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-5-6(14-3-4-15-8)7-1-2-9(19-7)16(17)18/h1-2,5,15H,3-4H2 |
InChI Key |
XUWIUPYDOBHJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


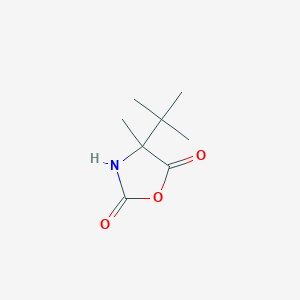
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
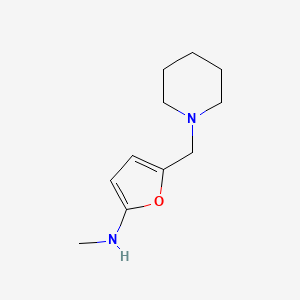
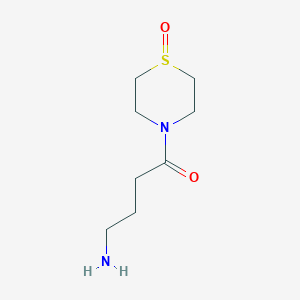
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
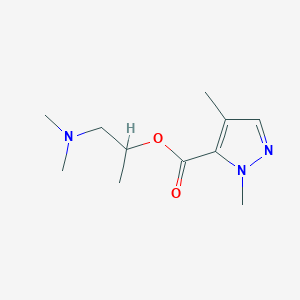
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
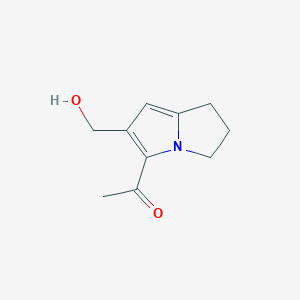
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)
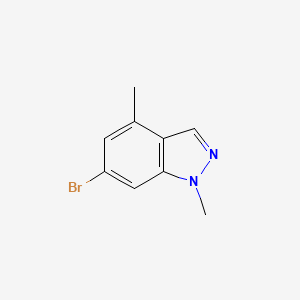
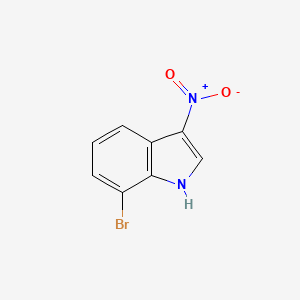
![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)
